molecular formula C12H12N2O5 B8444561 5-Methoxy-1-methyl-4-nitroindole-2-carboxylic acid methyl ester

5-Methoxy-1-methyl-4-nitroindole-2-carboxylic acid methyl ester

Cat. No. B8444561
M. Wt: 264.23 g/mol
InChI Key: CGRATQOODRMRTC-UHFFFAOYSA-N
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Patent
US06656926B2

Procedure details

A solution of concentrated HNO3 (2 mL) in AcOH (9 mL) was added to a solution of 8 (830 mg, 3.79 mmol) in AcOH (54 mL) at 0° C. Following the addition, the reaction mixture was warmed to room temperature and stirred for 2 h. The reaction mixture was poured over ice, filtered and the precipitate washed with H2O. The precipitate was dissolved in CH2Cl2 and filtered through a short column of silica gel to afford 9 (780 mg, 78%) as a yellow solid; Rf=0.53 (50% EtOAc/hexanes); 1H NMR (CDCl3): δ 7.58 (1H, d), 7.55 (1H, s), 7.18 (1H, d), 4.11 (3H, s), 4.02 (3H, s), 3.94 (3H, s).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7]([C:9]1[N:10]([CH3:20])[C:11]2[C:16]([CH:17]=1)=[CH:15][C:14]([O:18][CH3:19])=[CH:13][CH:12]=2)=[O:8]>CC(O)=O>[CH3:5][O:6][C:7]([C:9]1[N:10]([CH3:20])[C:11]2[C:16]([CH:17]=1)=[C:15]([N+:1]([O-:4])=[O:2])[C:14]([O:18][CH3:19])=[CH:13][CH:12]=2)=[O:8]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
830 mg
Type
reactant
Smiles
COC(=O)C=1N(C2=CC=C(C=C2C1)OC)C
Name
Quantity
9 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
54 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
The reaction mixture was poured over ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate washed with H2O
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through a short column of silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C=1N(C2=CC=C(C(=C2C1)[N+](=O)[O-])OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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